

LGH447: A Pan-PIM Kinase Inhibitor for Oncological Research and Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LGH447, also known as PIM447, is a potent and orally bioavailable small molecule inhibitor targeting the family of serine/threonine kinases known as PIM (Proviral Integration site for Moloney murine leukemia virus). The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell cycle progression, survival, and proliferation. Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental protocols related to LGH447. Detailed signaling pathways and a representative drug development workflow are also presented to provide a thorough understanding of this promising anti-cancer agent for researchers and drug development professionals.

Molecular Structure and Identifiers

LGH447 is a complex synthetic organic molecule. Its fundamental structural and identifying information is crucial for researchers in pharmacology and medicinal chemistry.



Identifier	Value	
IUPAC Name	N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide[1]	
Molecular Formula	C24H23F3N4O[1][2]	
Molecular Weight	440.46 g/mol [2][3]	
CAS Number	1210608-43-7[1]	
Canonical SMILES	C[C@H]1CINVALID-LINK N">C@HC2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F[1]	
InChI Key	VRQXRVAKPDCRCI-ZNMIVQPWSA-N[1]	

Physicochemical and Pharmacokinetic Properties

The drug-like properties of LGH447 are summarized below, providing insights into its behavior in biological systems.

Physicochemical Properties

Property	- Value	Source
logP	3.9	PubChem[2]
pKa (strongest basic)	10.28 (predicted)	DrugBank[4]
Solubility	DMSO: 95 mg/mL, Ethanol: 88-95 mg/mL, Water: Insoluble	Selleck Chemicals[1], LabSolutions[5]

Pharmacokinetic Properties (ADME)



Parameter	Species	Value	Source
Oral Bioavailability	Mouse	84%	Selleck Chemicals[1]
Rat	70%	Selleck Chemicals[1]	
Dog	71%	Selleck Chemicals[1]	
Plasma Protein Binding	Human	95%	Selleck Chemicals[1]
In Vivo Clearance (CL)	Mouse	20 mL/min/kg	Selleck Chemicals[1]
Rat	28 mL/min/kg	Selleck Chemicals[1]	
Dog	8 mL/min/kg	Selleck Chemicals[1]	
Volume of Distribution (Vss)	Mouse	5.3 L/kg	Selleck Chemicals[1]
Rat	6.4 L/kg	Selleck Chemicals[1]	_
Dog	3.6 L/kg	Selleck Chemicals[1]	

Mechanism of Action and Biological Activity

LGH447 is a pan-PIM kinase inhibitor, demonstrating high potency against all three isoforms.

Target Inhibition

Target	Kı
PIM1	6 pM[5]
PIM2	18 pM[5]
PIM3	9 pM[5]

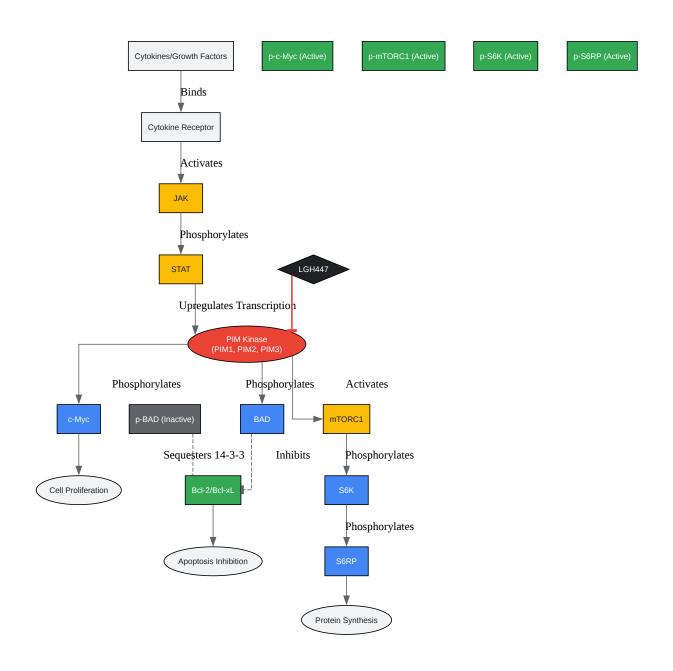
LGH447 exhibits significantly lower potency against other kinases, with IC50 values in the micromolar range for off-target kinases such as GSK3 β , PKN1, and PKC τ , indicating its selectivity for the PIM kinase family.[1]



Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are constitutively active serine/threonine kinases.[2] They do not require activation loop phosphorylation. PIM kinases phosphorylate a number of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the proapoptotic protein BAD, the cell cycle inhibitor p27, and components of the mTOR signaling pathway, such as TSC2. By inhibiting PIM kinases, LGH447 prevents the phosphorylation of these substrates, leading to the induction of apoptosis and cell cycle arrest.[6]





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Figure 1. Simplified PIM Kinase Signaling Pathway and the inhibitory action of LGH447.



Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the evaluation of LGH447.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of LGH447 on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., KG-1, MM.1S)
- · Complete culture medium
- LGH447 stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium.
 - Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.



Compound Treatment:

- Prepare serial dilutions of LGH447 in culture medium.
- Include a vehicle control (medium with the same concentration of DMSO as the highest LGH447 concentration) and a no-cell control (medium only).
- Add 100 μL of the diluted LGH447 or control solutions to the respective wells.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the incubation period, add 10 μL of 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization and Measurement:
 - Carefully aspirate the medium.
 - Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (no-cell control) from all readings.
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Determine the IC₅₀ value by plotting the percentage of viability against the log of the LGH447 concentration.

Western Blot for Phospho-S6 Ribosomal Protein (pS6RP)



This protocol is for assessing the in-cell activity of LGH447 by measuring the phosphorylation of a downstream PIM kinase substrate.[4]

Materials:

- KG-1 cells or other suitable cell line
- LGH447
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 10% Bis-Tris)
- Nitrocellulose or PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-pS6RP (Ser235/236) and anti-total S6RP
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- · Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Treat KG-1 cells with varying concentrations of LGH447 for a specified time (e.g., 2 hours).[4]
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]
 - Determine protein concentration using a BCA assay.[4]



- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against pS6RP overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply the chemiluminescent substrate to the membrane.
 - Visualize the protein bands using an imaging system.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6RP.

In Vivo Tumor Xenograft Model (KG-1 AML Model)

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of LGH447 in vivo.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)



- KG-1 human AML cells
- Matrigel (optional)
- · LGH447 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Cell Implantation:
 - Harvest KG-1 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
 - Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse.
- Tumor Growth and Treatment Initiation:
 - Monitor the mice for tumor growth.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer LGH447 (e.g., 30 or 100 mg/kg) or vehicle control orally once daily.[1]
- Monitoring and Data Collection:
 - Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
 - Monitor the body weight and overall health of the mice.
- Endpoint and Analysis:
 - Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

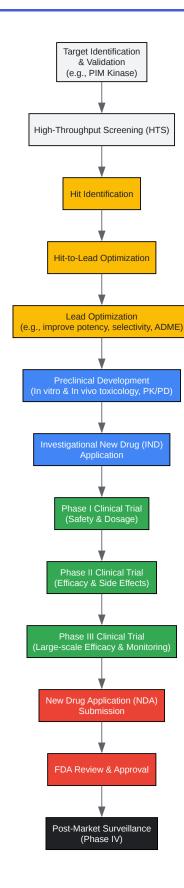


- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
- Compare the tumor growth rates between the LGH447-treated and vehicle control groups.

Drug Discovery and Development Workflow

The development of a kinase inhibitor like LGH447 follows a structured, multi-stage process.





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Figure 2. A representative workflow for the discovery and development of a kinase inhibitor.



Conclusion

LGH447 is a highly potent and selective pan-PIM kinase inhibitor with promising anti-neoplastic activity demonstrated in preclinical models. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a foundational resource for scientists and researchers working with LGH447, offering detailed information on its properties and standardized protocols for its evaluation. Further investigation into the full therapeutic potential of LGH447, both as a monotherapy and in combination with other anticancer agents, is warranted.

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